

Introduction: The Significance of the Indazole Scaffold

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Compound of Interest

Compound Name: 6-Bromo-3-phenyl-1H-indazole

Cat. No.: B1525716

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The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized in medicinal chemistry as a "privileged scaffold."^{[1][2]} This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a multitude of biological targets with high affinity and specificity. Indazole derivatives are prevalent in numerous pharmacologically active compounds, demonstrating a wide array of activities including anti-cancer, anti-inflammatory, and antimicrobial effects.^{[2][3][4][5]}

This guide focuses on **6-bromo-3-phenyl-1H-indazole**, a specific derivative that combines three key structural features: the core indazole scaffold, a bromine atom at the 6-position, and a phenyl group at the 3-position. The bromine atom not only influences the electronic properties of the ring system but also serves as a valuable synthetic handle for further functionalization through cross-coupling reactions. The phenyl group at the C3 position is a critical pharmacophore that can engage in hydrophobic and π -stacking interactions within the active sites of target proteins, particularly kinases.

This document serves as a technical resource for researchers and drug development professionals, providing comprehensive information on the compound's properties, a validated synthetic methodology with mechanistic rationale, and an exploration of its applications in modern drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of **6-bromo-3-phenyl-1H-indazole** are crucial for its handling, formulation, and application in both synthetic and biological contexts. The data presented below has been aggregated from leading chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	885271-16-9	[6]
Molecular Formula	C ₁₃ H ₉ BrN ₂	
Molecular Weight	273.13 g/mol	
Appearance	Off-white to light yellow solid	
Purity	Typically ≥95%	
Solubility	Soluble in DMSO, DMF, Methanol	[1]
Storage	Store in a cool, dry place away from light	

Synthesis and Mechanistic Insights

The synthesis of **6-bromo-3-phenyl-1H-indazole** typically leverages modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The most common and reliable approach involves a Suzuki coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis starting from 6-bromo-3-iodo-1H-indazole. The iodination at the 3-position is a necessary precursor step, as the carbon-iodine bond is more reactive towards oxidative addition in the catalytic cycle than the carbon-bromine bond at the 6-position, allowing for selective phenyl group installation.

Step 1: Iodination of 6-bromo-1H-indazole[3]

- To a solution of 6-bromo-1H-indazole (1.0 equiv.) in dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 equiv.).
- Stir the mixture at room temperature until the indazole is fully deprotonated.
- Slowly add a solution of iodine (I_2 , 1.5 equiv.) in DMF dropwise.
- Continue stirring at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting material.
- Pour the reaction mixture into an aqueous solution of sodium thiosulfate ($Na_2S_2O_4$) and potassium carbonate (K_2CO_3) to quench excess iodine and precipitate the product.
- Filter the resulting solid, wash with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.

Causality: The basic conditions (KOH) deprotonate the indazole N-H, forming an anion that enhances the nucleophilicity of the ring. This directs the electrophilic iodination preferentially to the C3 position, which is the most electronically activated site.

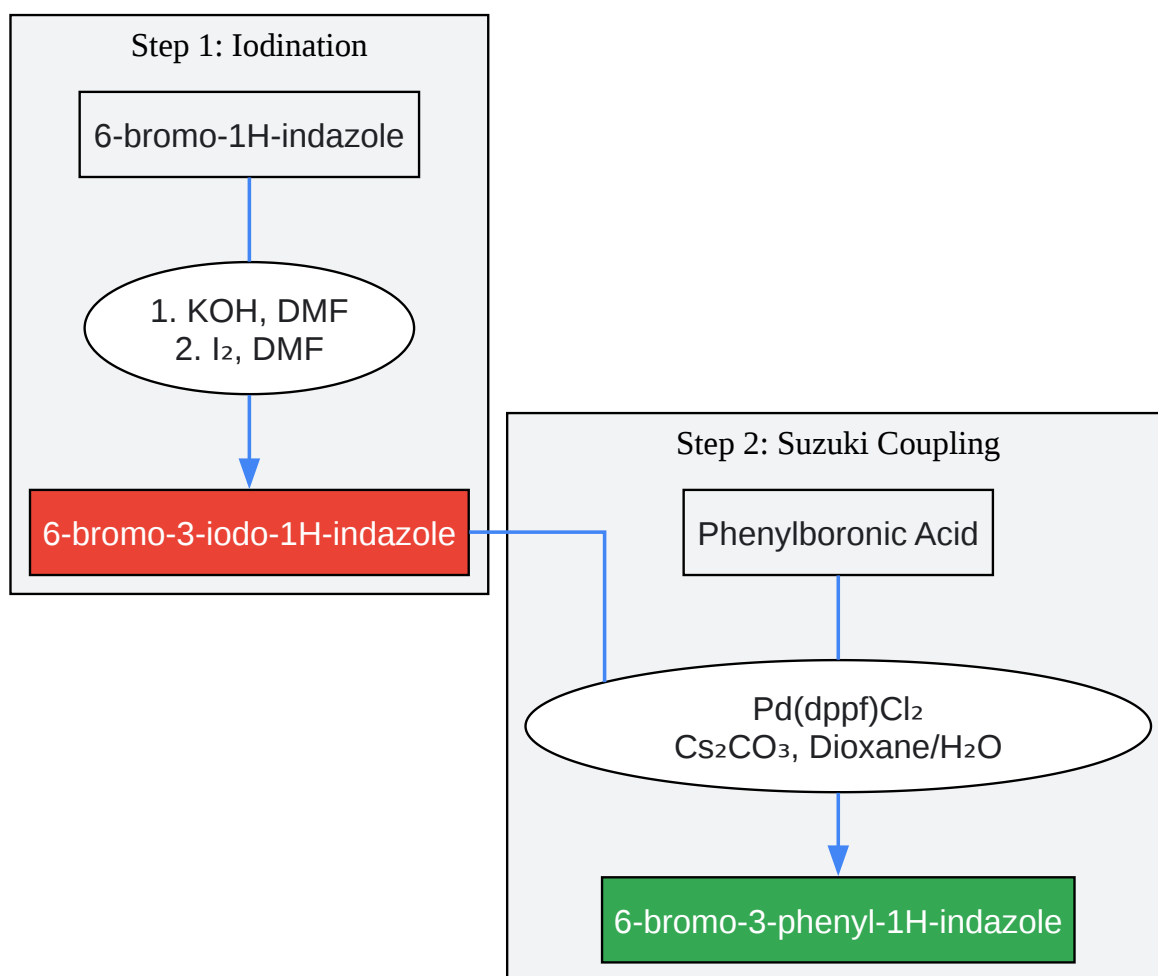
Step 2: Suzuki Coupling with Phenylboronic Acid^[3]

- In a reaction vessel purged with an inert atmosphere (e.g., Nitrogen or Argon), combine 6-bromo-3-iodo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as cesium carbonate (Cs_2CO_3 , 1.5 equiv.).
- Add a palladium catalyst, typically $Pd(dppf)Cl_2$ (5 mol%), which is robust and effective for this type of coupling.
- Add a solvent system, commonly a mixture of dioxane and water (e.g., 4:1 ratio).
- Heat the mixture to reflux (approximately 100 °C) and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

- Purify the residue using column chromatography on silica gel to isolate the final product, **6-bromo-3-phenyl-1H-indazole**.

Causality: The Pd(0) catalyst, generated in situ, undergoes oxidative addition into the more labile C-I bond. The resulting organopalladium(II) complex then undergoes transmetalation with the phenylboronic acid (activated by the base) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. The dppf ligand provides stability and promotes the necessary reaction kinetics.

Synthetic Workflow Diagram



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Caption: Synthetic route to **6-bromo-3-phenyl-1H-indazole**.

Applications in Drug Discovery and Development

The **6-bromo-3-phenyl-1H-indazole** scaffold is a highly promising starting point for the development of targeted therapeutics, particularly kinase inhibitors.

The Indazole Scaffold in Kinase Inhibition

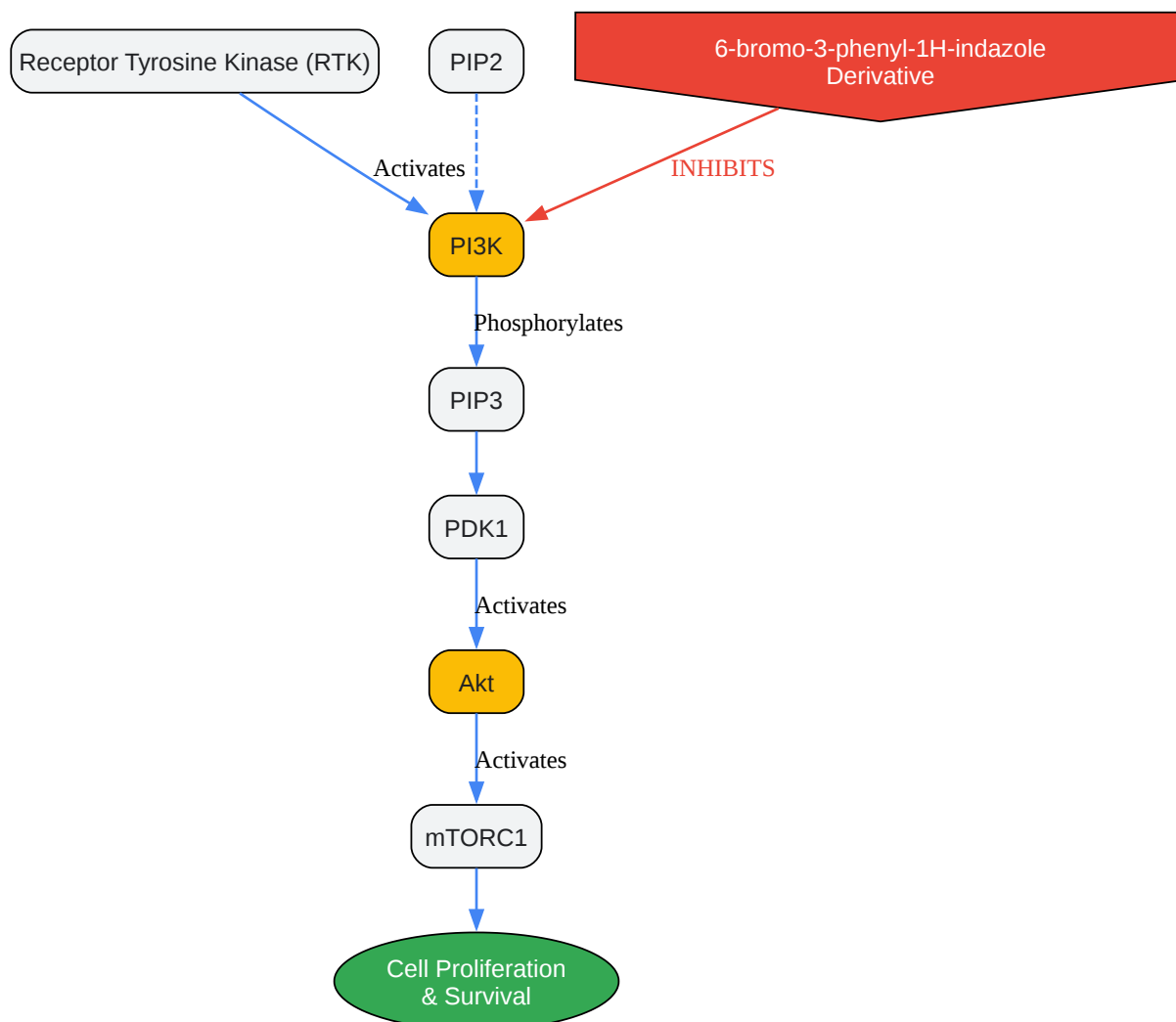
The indazole core is an effective "hinge-binder." In the ATP-binding pocket of many protein kinases, the N-H and pyrazole nitrogen of the indazole ring can form critical hydrogen bonds with the backbone amide residues of the "hinge region," mimicking the interaction of the adenine portion of ATP. The substituent at the C3 position (in this case, the phenyl group) typically extends into a hydrophobic pocket, contributing significantly to binding affinity and selectivity.

Potential Therapeutic Targets and Pathways

Derivatives of 6-bromo-1H-indazole have been investigated as potent inhibitors of several key signaling pathways implicated in cancer and inflammatory diseases.

- **PI3K/Akt/mTOR Pathway:** The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancer. 6-bromo-1H-indazole is a known key intermediate in the synthesis of PI3K inhibitors.^[1] The 3-phenyl substitution can be tailored to target specific isoforms of PI3K, offering a route to more selective and less toxic therapies.
- **Bacterial DNA Gyrase B:** The indazole scaffold has been explored for its antibacterial properties, with some derivatives showing inhibitory activity against DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication.^[1] This presents an opportunity for developing novel antibiotics.
- **Anti-proliferative Agents:** Numerous studies have demonstrated the potent anti-cancer activities of indazole derivatives.^{[3][4]} They can induce apoptosis (programmed cell death) and inhibit cell proliferation, migration, and invasion, making them valuable templates for oncology drug discovery.

Signaling Pathway Diagram: PI3K Inhibition



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Caption: Inhibition of the PI3K signaling pathway.

Conclusion

6-bromo-3-phenyl-1H-indazole (CAS No: 885271-16-9) is a strategically designed chemical entity of significant interest to the scientific and pharmaceutical research communities. Its physicochemical properties are well-defined, and its synthesis is achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. The compound's structural architecture, featuring a proven kinase hinge-binder, a versatile synthetic handle (bromine), and a key hydrophobic interacting moiety (phenyl group), makes it an exceptionally valuable building block for the discovery of next-generation targeted therapies. Continued exploration of this scaffold is poised to yield novel drug candidates for oncology and beyond.

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